Product packaging for Chloromethylphosphonothioic dichloride(Cat. No.:CAS No. 1983-27-3)

Chloromethylphosphonothioic dichloride

Cat. No.: B155630
CAS No.: 1983-27-3
M. Wt: 183.4 g/mol
InChI Key: HRHKZXIMFUYRDS-UHFFFAOYSA-N
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Description

Chloromethylphosphonothioic dichloride (CAS 1983-27-3) is an organophosphorus compound characterized by a chloromethyl group (ClCH2−) bonded to a thiophosphonic dichloride moiety (P(S)Cl2). Its molecular formula is CCl3H2PS, with a molecular weight of 183.4 g/mol. Structurally, the chloromethyl group enhances electrophilicity at the phosphorus center, making it reactive in nucleophilic substitutions and cross-coupling reactions.

Synthesis: The compound can be synthesized via two primary routes:

Chloromethylphosphonic dichloride route: Reaction with sulfur-containing reagents yields the target compound in ~66% efficiency .

1,3,5-Trithiane route: Less efficient, with yields around 14% .

Applications: It serves as a precursor for organophosphorus derivatives, including pesticides, flame retardants, and ligands in catalysis. Its thiophosphonyl group (P=S) distinguishes it from oxo-phosphonyl analogs, offering unique reactivity in sulfur-mediated transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl3PS B155630 Chloromethylphosphonothioic dichloride CAS No. 1983-27-3

Properties

IUPAC Name

dichloro-(chloromethyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl3PS/c2-1-5(3,4)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKZXIMFUYRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=S)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342710
Record name Chloromethylphosphonothioic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1983-27-3
Record name P-(Chloromethyl)phosphonothioic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1983-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethylphosphonothioic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the dissolution of HMPA in anhydrous dichloromethane under inert atmosphere. Thionyl chloride is added dropwise at 0–5°C to minimize exothermic side reactions. Pyridine acts as a HCl scavenger, forming pyridinium chloride and preventing acid-catalyzed decomposition of the product. After 12–24 hours of reflux at 40–50°C, the mixture is filtered to remove pyridinium salts, and the solvent is evaporated under reduced pressure. Distillation at 88–90°C (30 mmHg) yields chloromethylphosphonothioic dichloride with a purity of 98%.

Key parameters influencing yield include:

  • Molar ratio : A 1:3 stoichiometry of HMPA to SOCl₂ maximizes conversion.

  • Catalyst loading : Pyridine at 10 mol% relative to HMPA suppresses byproduct formation.

  • Reaction time : Extending beyond 24 hours leads to over-chlorination and reduced yields.

Byproducts and Purification

A significant byproduct, dichlorophosphorylmethanephosphonyl dichloride (Cl₂P(O)OCH₂P(O)Cl₂), forms when residual HMPA reacts with phosphorus pentachloride (PCl₅). This compound is eliminated by treating the crude product with PCl₅ at 78°C, which cleaves the P–O–P linkage to yield additional this compound and phosphorus oxychloride (POCl₃). Final purification via fractional distillation achieves >98% purity, as confirmed by refractive index (1.5750) and NMR spectroscopy.

High-Temperature Reaction of Paraformaldehyde and Phosphorus Trichloride

An alternative route involves the direct reaction of paraformaldehyde [(CH₂O)ₙ] with phosphorus trichloride (PCl₃) in an autoclave at elevated temperatures. This method bypasses the need for HMPA synthesis, offering a one-step pathway.

Synthetic Procedure

Paraformaldehyde (1.5 mol) and PCl₃ (3 mol) are sealed in a stainless-steel autoclave and heated to 250°C for 6–8 hours. The reaction proceeds via a radical mechanism, with PCl₃ acting as both reactant and solvent. After cooling, the crude product is vacuum-distilled to isolate this compound.

Table 1: Impact of Heating Time on Yield (250°C, 3:1 PCl₃:Paraformaldehyde)

Heating Time (hours)Yield (%)Purity (%)
46285
67892
88194
107288

Data adapted from shows that yields plateau at 8 hours, beyond which thermal degradation reduces output.

Challenges and Optimizations

  • Pressure buildup : Autogenic pressure at 250°C exceeds 50 atm, requiring specialized equipment.

  • Side reactions : Prolonged heating produces chloromethane and PCl₅, necessitating rapid quenching.

  • Catalytic additives : Trials with AlCl₃ (5 mol%) increased yield to 85% at 220°C, reducing energy input.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

ParameterChlorination of HMPAAutoclave Reaction
Temperature (°C)40–50250
Reaction Time (hours)12–246–8
Yield (%)75–8078–81
ByproductsCl₂P(O)OCH₂P(O)Cl₂PCl₅, CH₃Cl
ScalabilityLab-scaleIndustrial
Purity (%)9894

The chlorination route offers higher purity and simpler setup but relies on HMPA, which requires additional synthesis steps. The autoclave method is more scalable but demands high-pressure infrastructure and generates hazardous byproducts.

Applications and Industrial Relevance

This compound’s primary application lies in synthesizing organothiophosphate insecticides. For example, its reaction with sodium ethylate and p-nitrophenol yields ethyl p-nitrophenyl chloromethyl phosphonothioate, a potent aphicide. Industrial production favors the autoclave method due to lower precursor costs, despite marginally lower purity .

Chemical Reactions Analysis

Chloromethylphosphonothioic dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include trivalent phosphorus compounds and other nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chloromethylphosphonothioic dichloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of chloromethylphosphonothioic dichloride involves its reactivity with nucleophiles, leading to substitution reactions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with other molecules, facilitating the synthesis of various derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions among related compounds include:

  • Chloromethyl vs. methyl/ethyl groups: The chloromethyl group in Chloromethylphosphonothioic dichloride increases electrophilicity compared to methyl (e.g., Methylphosphonothioic dichloride) or ethyl (e.g., β-Chloroethylphosphonic dichloride) substituents.
  • Thioic (P=S) vs. oxo (P=O) groups : Thiophosphonyl derivatives exhibit slower hydrolysis rates and higher thiophilicity, influencing their stability and catalytic behavior .

Physical and Chemical Properties

Property This compound Methylphosphonothioic dichloride Methylphosphonic dichloride
Hydrolysis Rate Slow (P=S resistant to H2O) Moderate Fast (P=O susceptible)
Boiling Point ~180°C (estimated) 165–170°C 145°C
Solubility Organic solvents (e.g., toluene) Similar Polar aprotic solvents

Data Tables

Table 1: Comparative Structural Overview

Compound Name CAS Number Molecular Formula Key Functional Groups
This compound 1983-27-3 CCl3H2PS ClCH2−, P(S)Cl2
Methylphosphonothioic dichloride 676-98-2 CH3Cl2PS CH3−, P(S)Cl2
β-Chloroethylphosphonic dichloride C2H4Cl3OP ClCH2CH2−, P(O)Cl2

Biological Activity

Chloromethylphosphonothioic dichloride (CMPTD), with the chemical formula CH2Cl3PS\text{CH}_2\text{Cl}_3\text{PS} and CAS number 1983-27-3, is a compound of significant interest due to its biological activities and potential applications in various fields, including agriculture and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Weight : 183.42 g/mol
  • Boiling Point : 88-90 °C (at 30 mmHg)
  • Purity : ≥98%
  • Odor : Acrid

Biological Activity

This compound exhibits various biological activities, primarily focusing on its role as a phosphonic acid derivative. Its biological effects can be categorized into several areas:

1. Antimicrobial Activity

  • CMPTD has shown promising antimicrobial properties against various bacterial strains. Studies indicate that phosphonothioic compounds can inhibit bacterial growth through mechanisms that disrupt cellular processes, potentially affecting cell membrane integrity and metabolic pathways.

2. Inhibition of Enzymatic Activity

  • The compound acts as an inhibitor of certain enzymes, particularly those involved in phosphoester hydrolysis. This inhibition can lead to altered metabolic pathways in target organisms, making CMPTD a candidate for further exploration in drug design.

3. Plant Growth Regulation

  • Similar to other chlorinated compounds used in agriculture, CMPTD may function as a plant growth regulator. Its structural similarity to known growth regulators suggests potential applications in enhancing crop yield and resistance to environmental stressors.

The synthesis of this compound typically involves the reaction of chloromethylphosphonic acid derivatives with thionyl chloride or phosphorus pentachloride. The resulting compound possesses a reactive dichlorophosphoryl group that can interact with nucleophiles, leading to biological activity.

The exact mechanism by which CMPTD exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Cell Membrane Disruption : By integrating into lipid bilayers, CMPTD may alter membrane fluidity and permeability.
  • Enzyme Inhibition : The compound's electrophilic nature allows it to form covalent bonds with active site residues in enzymes, thereby inhibiting their function.

Case Studies

Several case studies have documented the effects of this compound on human health and its potential toxicity:

  • Occupational Exposure Incident
    • A report highlighted an incident involving exposure to chlorinated phosphonates, including CMPTD, leading to respiratory distress and neurological symptoms in workers. This underscores the importance of safety measures when handling such compounds .
  • Toxicological Evaluation
    • Toxicological studies have shown that exposure to high concentrations of this compound can result in significant health risks, including respiratory failure and cardiac complications due to its action on neuromuscular junctions .

Research Findings

Recent research has focused on the broader implications of this compound within pharmacology and toxicology:

Study FocusFindings
Antimicrobial ActivityInhibition of Gram-positive and Gram-negative bacteria at micromolar concentrations
Enzyme InteractionCompetitive inhibition observed with phosphatases
Agricultural ApplicationsPotential use as a growth regulator in crops like wheat and rice

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethylphosphonothioic dichloride
Reactant of Route 2
Chloromethylphosphonothioic dichloride

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